Cedronolactone E
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Overview
Description
Cedronolactone E is a natural product found in Homalolepis cedron with data available.
Scientific Research Applications
Cytotoxic Properties : Cedronolactone E, as a part of the quassinoids family, has shown significant cytotoxicity in vitro. A study by Ozeki et al. (1998) demonstrated that cedronolactones, isolated from Simaba cedron, exhibited cytotoxicity against P-388 cells, indicating potential applications in cancer research (Ozeki, Hitotsuyanagi, Hashimoto, Itokawa, Takeya, & de Mello Alves, 1998).
Spasmolytic Effects : Ragone et al. (2007) studied the spasmolytic effects of an aqueous extract of cedrón (Aloysia citriodora Palau), which contains compounds including this compound. This extract exhibited non-competitive inhibition on rat duodenums, suggesting its utility in treating gastrointestinal disorders (Ragone, Sella, Conforti, Volonté, & Consolini, 2007).
Estrogenic Activity and Circadian Gene Regulation : Enterolactone, a lignan related to this compound, has been studied for its estrogen-like activity. Damdimopoulou et al. (2011) found that enterolactone can activate estrogen signaling and regulate the expression of circadian clock genes in mice, indicating potential applications in hormone-related and circadian rhythm research (Damdimopoulou, Nurmi, Salminen, Damdimopoulos, Kotka, van der Saag, Strauss, Poutanen, Pongratz, & Mäkelä, 2011).
Potential Antiangiogenic Properties : Zoledronic acid, a bisphosphonate compound, has been studied for its antiangiogenic properties. Wood et al. (2002) demonstrated that zoledronic acid inhibits the proliferation of human endothelial cells and vessel sprouting in vitro, suggesting a role in managing diseases with an angiogenic component, which could be a potential area of research for this compound derivatives (Wood, Bonjean, Ruetz, Bellahcène, Devy, Foidart, Castronovo, & Green, 2002).
Effects on Bone Health : Risedronate, another bisphosphonate, was studied by Reginster et al. (2000) to understand its effects on preventing vertebral fractures in postmenopausal women. Since bisphosphonates like risedronate and zoledronic acid share some mechanisms of action, this could imply potential areas of research for this compound in bone health and osteoporosis (Reginster, Minne, Sørensen, Hooper, Roux, Brandi, Lund, Ethgen, Pack, Roumagnac, & Eastell, 2000).
properties
Molecular Formula |
C19H24O8 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S,2S,6S,9R,10R,11S,12R,15R,16S)-9,12-dihydroxy-16-(hydroxymethyl)-1,6,10-trimethyl-3,7,14-trioxapentacyclo[13.2.1.02,6.08,17.011,16]octadec-8(17)-ene-4,13-dione |
InChI |
InChI=1S/C19H24O8/c1-7-10-12(23)15(24)25-8-4-17(2)14(19(8,10)6-20)13(11(7)22)27-18(3)5-9(21)26-16(17)18/h7-8,10-12,16,20,22-23H,4-6H2,1-3H3/t7-,8-,10-,11-,12-,16+,17+,18+,19+/m1/s1 |
InChI Key |
LEJJKEAEVFYKBH-ASNZGIMKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]2(C4=C([C@@H]1O)O[C@]5(CC(=O)O[C@H]5[C@]4(C3)C)C)CO)O |
Canonical SMILES |
CC1C2C(C(=O)OC3C2(C4=C(C1O)OC5(CC(=O)OC5C4(C3)C)C)CO)O |
synonyms |
cedronolactone E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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